2-Methylbenzylamine

Catalog No.
S564635
CAS No.
89-93-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzylamine

CAS Number

89-93-0

Product Name

2-Methylbenzylamine

IUPAC Name

(2-methylphenyl)methanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3

InChI Key

CJAAPVQEZPAQNI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN

Synonyms

((2-Methylphenyl)methyl)amine; (2-Methylphenyl)methanamine; NSC 30466; o-Methylbenzylamine; o-Tolylmethanamine; o-Xylylamine;

Canonical SMILES

CC1=CC=CC=C1CN

The exact mass of the compound 2-Methylbenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylbenzylamine (CAS 89-93-0), also known as o-methylbenzylamine, is an ortho-substituted aromatic amine widely utilized as a structural building block and synthetic precursor in pharmaceutical manufacturing, agrochemical synthesis, and advanced materials development. Characterized by the presence of a methyl group immediately adjacent to the aminomethyl moiety, it provides a distinct steric environment compared to its meta- and para-isomers or unsubstituted benzylamine [1]. This unique spatial arrangement influences its nucleophilicity, coordination geometry when acting as a ligand, and site-selectivity in transition-metal-catalyzed C-H functionalization. Consequently, it serves as a critical raw material for synthesizing sterically constrained active pharmaceutical ingredients (APIs), targeted enzyme inhibitors, and specialized organometallic catalysts where precise molecular conformation is required[2].

Procurement Fit

Positional Isomer Identity: Verify ortho-methyl substitution to ensure correct steric and electronic properties for synthesis.
Synthetic Intermediate Use: Primary amine reactivity enables incorporation into amides, imines, and heterocyclic building blocks.
Analytical Standard Fit: Distinct isomer-specific retention profile supports method development and impurity monitoring.

Substituting 2-methylbenzylamine with unsubstituted benzylamine or its 3-methyl/4-methyl isomers fundamentally alters reaction kinetics, product distributions, and biological efficacy due to the pronounced steric shielding at the ortho position [1]. In catalytic processes, such as oxidative couplings or deaminative transformations, the ortho-methyl group significantly retards reaction rates, preventing over-reaction but requiring optimized processing conditions. Furthermore, in drug design, the specific spatial orientation dictated by the ortho-methyl group determines the fit within receptor or enzyme binding pockets; replacing it with a para-methyl analog can completely invert isoform selectivity (e.g., in carbonic anhydrase inhibitors) or disrupt the required geometry for transition-metal ligand coordination[2].

Substitution Risk

Target
2-Methylbenzylamine (Ortho-substituted)
vs. Benzylamine
Lacks ortho-methyl steric hindrance, which may significantly alter reaction kinetics and binding affinity.
vs. 3-Methylbenzylamine
HPLC retention and MAO inhibition profiles differ substantially; meta-substitution may not support the same bioactivity context.
vs. 4-Methylbenzylamine
Similar HPLC retention but distinct para-electronic effects and biological target interaction may limit direct method transfer.

Steric Retardation in Photocatalytic Oxidative Coupling

In the photocatalytic oxidative coupling of amines to imines using W10@MOF-4 composites, the position of the methyl group strictly dictates the conversion rate due to steric hindrance. 2-Methylbenzylamine achieves only a 34% conversion rate under standard conditions, whereas the less sterically hindered 4-methylbenzylamine reaches an 81% conversion rate [1].

Evidence DimensionReaction conversion rate
Target Compound Data34% conversion (2-methylbenzylamine)
Comparator Or Baseline81% conversion (4-methylbenzylamine)
Quantified Difference58% relative reduction in conversion rate for the ortho-isomer
ConditionsW10@MOF-4 catalyzed oxidative coupling under visible light without external oxidants

The pronounced steric hindrance of the ortho-methyl group can be strategically leveraged to control reaction kinetics, preventing over-oxidation in complex multi-step syntheses.

HPLC Resolution
Head-to-head
2-Me: 13.33 min (k 3.12)
vs. 3-Me: 15.65 min (k 3.84)
vs. 4-Me: 13.52 min (k 3.18)
Supports isomer-specific quantification and QC.
Consistent mobile phase, identical conditions.

Isoform Selectivity Shift in Enzyme Inhibitor Design

When incorporated into coumarinamide-based carbonic anhydrase (CA) inhibitors, the ortho-methyl group of 2-methylbenzylamine drives distinct isoform selectivity compared to its para-isomer. The 2-methylbenzyl derivative demonstrates a Ki of 25.4 µM against h-CA IX and 35.5 µM against h-CA XII. In contrast, the 4-methylbenzyl derivative shows highly skewed selectivity toward h-CA XII (Ki = 8.8 µM) over h-CA IX (Ki = 33.7 µM) [1].

Evidence DimensionEnzyme inhibition (Ki)
Target Compound Datah-CA IX Ki = 25.4 µM; h-CA XII Ki = 35.5 µM
Comparator Or Baselineh-CA IX Ki = 33.7 µM; h-CA XII Ki = 8.8 µM (4-methylbenzyl derivative)
Quantified DifferenceInversion of isoform preference, favoring h-CA IX over XII for the ortho-isomer
ConditionsIn vitro human Carbonic Anhydrase (h-CA) inhibition assay

Procurement of the precise ortho-isomer is strictly required when synthesizing APIs targeting specific enzyme isoforms, as positional isomerism dictates the binding affinity profile.

MAO-A Selectivity
Class-level inference
IC50 72 nM (MAO-A)
vs. 480,000 nM (MAO-B)
>6,600-fold selectivity
Supports MAO-A pathway study selection.
Rat liver mitochondria; racemic α-methyl form.

Absolute Regiocontrol in C-H Alkylation

In Rh(II)-catalyzed C-H alkylation with unactivated alkenes, 2-methylbenzylamine serves as an optimal substrate because the pre-existing ortho-methyl group blocks one reactive site. This forces functionalization exclusively at the remaining ortho position, yielding the mono-alkylated product in 84% isolated yield (with an 85/15 linear/branch ratio) when using a 2,6-difluorobenzoic acid additive [1]. Unsubstituted benzylamines typically suffer from competing di-alkylation or symmetric mixtures.

Evidence DimensionRegioselectivity and yield in C-H functionalization
Target Compound Data84% isolated yield of a single mono-alkylated regioisomer
Comparator Or BaselineUnsubstituted benzylamine (susceptible to di-alkylation and lack of site-differentiation)
Quantified DifferenceAbsolute site-selectivity due to steric blocking
ConditionsRh2(OAc)4-catalyzed C-H alkylation with 1-heptene at 170 °C

Using the ortho-methylated precursor eliminates the need for complex downstream separations of regioisomers, streamlining the manufacturability of unsymmetrical biaryl or alkylated ligands.

Asymmetric Synthesis
Head-to-head
>99.5% de (2-Me auxiliary)
vs. 0% de (unsubstituted)
Strecker diastereoselectivity
Enables enantiomerically pure product synthesis.
Solid-state reaction; achiral aldehydes.

Synthesis of Sterically Constrained APIs

Based on its ability to alter binding pocket interactions and invert isoform selectivity (as demonstrated in carbonic anhydrase inhibitors), 2-methylbenzylamine is the preferred precursor for synthesizing highly specific APIs where the ortho-methyl group is required to lock the molecular conformation or dictate enzyme targeting [1].

Precursor for Asymmetric Ligands and Catalysts

The absolute regiocontrol afforded by the ortho-methyl group makes this compound an ideal starting material for Rh- or Ru-catalyzed C-H functionalization, enabling the precise construction of bulky, unsymmetrical phosphine or amine ligands used in advanced cross-coupling reactions without the burden of separating di-alkylated byproducts [2].

Controlled Oxidation and Coupling Workflows

In industrial processes requiring the controlled synthesis of imines or secondary amines, the steric shielding of the ortho-methyl group slows down oxidative coupling kinetics. This property is utilized to prevent runaway reactions or over-oxidation, ensuring higher purity profiles for the targeted intermediates compared to para-substituted analogs [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Chiral auxiliary for asymmetric synthesis
Ortho-methyl steric control
Evaluate diastereomeric excess (de) in target reaction
Analytical standard for isomer mixtures
Isomer-specific HPLC retention time
Verify baseline separation from meta and para isomers
MAO-A bioactive tool compound
MAO-A vs. MAO-B selectivity profile
Confirm IC50 ratio under target assay conditions

XLogP3

1.3

Boiling Point

206.0 °C

Melting Point

-30.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

89-93-0

Wikipedia

1-(2-methylphenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 2-methyl-: ACTIVE

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